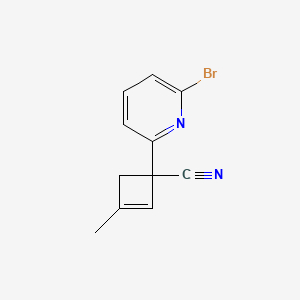

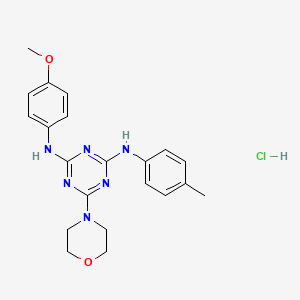

![molecular formula C25H19F2NO3 B2440808 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904450-92-6](/img/structure/B2440808.png)

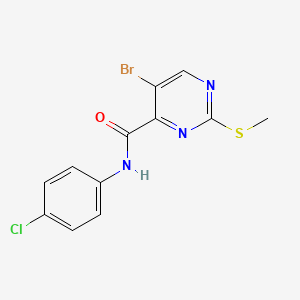

6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H19F2NO3 and its molecular weight is 419.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

The compound 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, related to the broader family of fluoroquinolines, has been a subject of interest in synthetic chemistry. Research in this area focuses on the development of synthetic procedures for related compounds and their subsequent transformations. For instance, studies have explored the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-diones and their conversions into various analogues through nucleophilic amine treatments and displacement reactions, showcasing the compound's versatility in synthetic applications (Krapcho et al., 1995).

Cyclization and Derivatization Techniques

Cyclization techniques have also been employed to create complex heterocyclic structures starting from simpler precursors. This includes the use of the Heck reaction for synthesizing isoquinoline carboxylic acids esters, demonstrating the utility of such compounds in constructing intricate molecular architectures (Ture et al., 2011). Another study highlighted the spiro heterocyclization of dihydro-pyrrolediones with dihydroisoquinoline, leading to novel heterocyclic compounds, which could have implications for developing new materials or biologically active molecules (Bannikova et al., 2005).

Antiviral and Biological Activity

Research has also delved into the biological applications of related fluoroquinolines. Specifically, the synthesis of fluorine-containing quinazolines and their evaluation for antiviral activities against various viruses have been explored. Such studies indicate the potential of fluoroquinolines in the development of new antiviral agents, with certain derivatives showing promising activities (Lipunova et al., 2012).

Novel Synthetic Routes and Applications

Innovative synthetic routes to create structurally diverse quinoline derivatives have been developed, including one-pot cascade syntheses that efficiently yield bioactive heterocyclic assemblies. These synthetic advancements enable the rapid generation of compounds with potential applications in medicinal chemistry and drug discovery (Politanskaya et al., 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is acid phosphatases . Acid phosphatases are a family of enzymes that are capable of removing phosphate groups from other molecules during digestion. They play a crucial role in many biological processes, including energy metabolism and signal transduction .

Mode of Action

This compound is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative . It acts as a substrate for acid phosphatases, and its interaction with these enzymes results in a reaction product that has excitation/emission maxima of ∼358/450 nm . This makes it an excellent substrate for continuously assaying acid phosphatases at low pH .

Biochemical Pathways

The compound’s interaction with acid phosphatases affects the biochemical pathways associated with phosphate metabolism. By acting as a substrate for these enzymes, it can influence the rate at which phosphate groups are removed from other molecules. This can have downstream effects on various biological processes, including energy production and signal transduction .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in phosphate metabolism. By serving as a substrate for acid phosphatases, it can influence the activity of these enzymes and thereby affect the rate of phosphate group removal from other molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficacy as a substrate for acid phosphatases is enhanced at low pH . Additionally, factors such as temperature and the presence of other substances in the environment could potentially affect its stability and activity.

Propriétés

IUPAC Name |

6,8-difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO3/c1-15-3-5-16(6-4-15)13-28-14-21(24(29)17-7-9-19(31-2)10-8-17)25(30)20-11-18(26)12-22(27)23(20)28/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJFNLXFTDKTBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

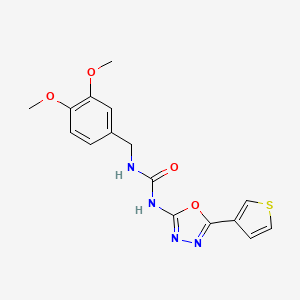

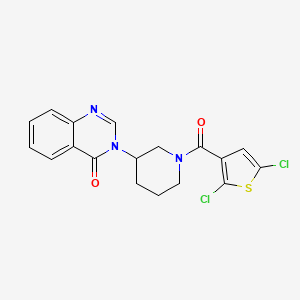

![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)

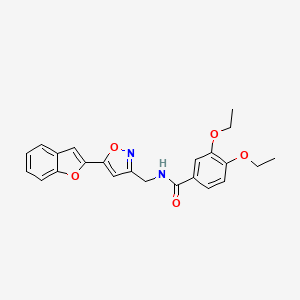

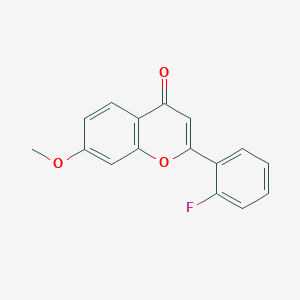

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)

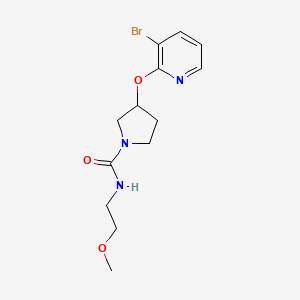

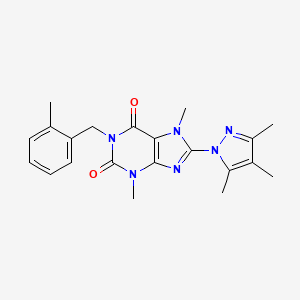

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)